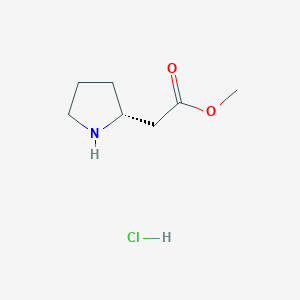![molecular formula C10H20ClNO2 B1429086 4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride CAS No. 1803587-67-8](/img/structure/B1429086.png)
4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride
Descripción general
Descripción
“4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1803587-67-8 . It has a molecular weight of 221.73 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4-((ethylamino)methyl)cyclohexane-1-carboxylic acid hydrochloride . The InChI code is 1S/C10H19NO2.ClH/c1-2-11-7-8-3-5-9(6-4-8)10(12)13;/h8-9,11H,2-7H2,1H3,(H,12,13);1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Chemical Recycling of Poly(ethylene terephthalate)
This study by Karayannidis and Achilias (2007) focuses on the chemical recycling of poly(ethylene terephthalate) (PET), highlighting methods like hydrolysis and glycolysis to recover monomers that can be repolymerized. Cyclohexane derivatives could potentially play a role in similar recycling processes, emphasizing the importance of sustainable practices in polymer chemistry. The research sheds light on the potential of chemical recycling to contribute to the conservation of petrochemical products and energy, underscoring the relevance of cyclohexane derivatives in green chemistry applications (Karayannidis & Achilias, 2007).
Oxidation of Cyclohexane
A comprehensive review by Abutaleb and Ali (2021) on the oxidation of cyclohexane to produce ketone-alcohol oil, a key feedstock for nylon production, outlines the use of various catalysts and conditions to optimize yield and selectivity. This review might parallel the research interest in derivatives of cyclohexane like "4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride" for their potential industrial applications, including in polymer and fine chemical synthesis (Abutaleb & Ali, 2021).
Biotechnological Routes Based on Lactic Acid Production from Biomass
Research by Gao, Ma, and Xu (2011) discusses the use of lactic acid from biomass as a precursor for various chemicals, demonstrating the importance of biotechnological routes in producing valuable compounds from renewable resources. While not directly related, this research underscores the potential for developing biotechnological applications for cyclohexane derivatives, aligning with the growing interest in sustainable chemical production processes (Gao, Ma, & Xu, 2011).
Xylan Derivatives and Their Application Potential
Petzold-Welcke, Schwikal, Daus, and Heinze (2014) present a mini-review on the chemical modification of xylan to produce ethers and esters with specific properties, highlighting the potential for using xylan derivatives in various applications, including drug delivery and as additives. This research indicates the broader interest in modifying natural polymers for specialized applications, which could be relevant for exploring functionalized cyclohexane derivatives in material science and biomedical engineering (Petzold-Welcke et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
4-(ethylaminomethyl)cyclohexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-11-7-8-3-5-9(6-4-8)10(12)13;/h8-9,11H,2-7H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJYIFSYCNRFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCC(CC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B1429005.png)
![[4-(Propylsulfanyl)phenyl]methanol](/img/structure/B1429009.png)



![Spiro[chroman-2,3'-pyrrolidine]](/img/structure/B1429014.png)







